molecular formula C14H17Cl3N2O3S B11124453 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide

1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide

Cat. No.: B11124453
M. Wt: 399.7 g/mol
InChI Key: IHXJRKLJFPQAQW-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.

    Ethylsulfonyl Substitution: The ethylsulfonyl group is added through a sulfonation reaction.

    Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-(2,4-dichlorophenyl)piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-3-carboxamide

Uniqueness

1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H17Cl3N2O3S

Molecular Weight

399.7 g/mol

IUPAC Name

1-ethylsulfonyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C14H17Cl3N2O3S/c1-2-23(21,22)19-5-3-9(4-6-19)14(20)18-13-8-11(16)10(15)7-12(13)17/h7-9H,2-6H2,1H3,(H,18,20)

InChI Key

IHXJRKLJFPQAQW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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